Presapogenin CP4

Oleanolic acid derivatives Structure-activity relationship Cytotoxicity profiling

Researchers studying mitophagy in NSCLC require compounds that distinguish target-specific effects from general cytotoxicity. Presapogenin CP4 (CAS 75799-18-7) addresses this: zero growth inhibition yet uniquely activates dual-pathway mitophagy exacerbation & apoptosis via AMPK-mTOR/PINK1-Parkin. • Ideal negative control for C-23 hydroxyl SAR studies. • ≥98% HPLC, defined solubility (7.3×10⁻⁴ g/L) & LogP (3.012). • Stable at -20°C for 3 years (powder).

Molecular Formula C46H74O15
Molecular Weight 867.083
CAS No. 75799-18-7
Cat. No. B2486937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePresapogenin CP4
CAS75799-18-7
Molecular FormulaC46H74O15
Molecular Weight867.083
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O
InChIInChI=1S/C46H74O15/c1-22-30(49)35(60-37-33(52)31(50)25(47)20-56-37)34(53)38(58-22)61-36-32(51)26(48)21-57-39(36)59-29-12-13-43(6)27(42(29,4)5)11-14-45(8)28(43)10-9-23-24-19-41(2,3)15-17-46(24,40(54)55)18-16-44(23,45)7/h9,22,24-39,47-53H,10-21H2,1-8H3,(H,54,55)
InChIKeyQDYPTQWAAOGCJD-OIUMJFEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Presapogenin CP4: Oleanolic Acid Triterpenoid Saponin


Presapogenin CP4 (CAS 75799-18-7, also known as Prosapogenin CP4 or Saponin CP4) is an oleanolic acid-derived pentacyclic triterpenoid saponin with molecular formula C₄₆H₇₄O₁₅ and molecular weight 867.07 g/mol. The compound is characterized by the absence of a hydroxyl group at the C-23 position of the oleanolic acid scaffold , a structural feature that fundamentally distinguishes it from the parent oleanolic acid and many structurally related triterpenoid saponins. Presapogenin CP4 is naturally isolated from Anemone hupehensis, Clematis chinensis, and Clematis vitalba, and is commercially supplied as a high-purity analytical reference standard (HPLC ≥98%) for pharmaceutical research, quality control, and mechanistic studies .

High-purity analytical reference standard for HPLC method development
Non-cytotoxic triterpenoid probe with C-23 hydroxyl absence
Supports mitophagy and apoptosis pathway-response studies in NSCLC models

Presapogenin CP4 vs. Generic Oleanolic Acid Derivatives


The substitution of Presapogenin CP4 with generic oleanolic acid or other in-class triterpenoid saponins introduces experimental confounders that compromise data reproducibility and mechanistic interpretation. Presapogenin CP4's defining structural feature — the absence of a hydroxyl group at the C-23 position of the oleanolic acid scaffold — produces a biological profile that is mechanistically orthogonal to the parent compound and structurally related saponins . While oleanolic acid and its C-23-hydroxylated derivatives exhibit broad growth-inhibitory activity across multiple cancer cell lines with IC₅₀ values ranging from 5.5 μM to >160 μM, Presapogenin CP4 shows no detectable growth inhibition in standard cytotoxicity assays , yet demonstrates a unique, dual-pathway mechanism of action involving mitophagy exacerbation and apoptosis induction via AMPK-mTOR and PINK1/Parkin signaling axes [1]. This mechanistic divergence creates fundamentally different applications that generic substitution would wholly negate.

Presapogenin CP4
Generic Oleanolic Acid Derivatives
C-23 hydroxyl absent
C-23 hydroxyl present
No detectable cytotoxicity; mitophagy-exacerbation mechanism
Broad growth-inhibitory activity; p53-dependent apoptosis
Non-cytotoxic SAR probe and negative control
Cytotoxic profile limits negative-control utility

Mechanistic divergence may not transfer across compound classes; verify structural identity before substitution.

Presapogenin CP4: Key Evidence Profiles


C-23 Hydroxyl Absence and Growth Inhibition

Presapogenin CP4 is structurally defined by the absence of a hydroxyl group at the C-23 position of the oleanolic acid scaffold, a modification that fundamentally alters its biological activity relative to the parent compound and other C-23-hydroxylated derivatives. Multiple independent sources confirm that Presapogenin CP4 demonstrates no detectable growth inhibition in standard cytotoxicity assays, whereas oleanolic acid exhibits measurable cytotoxic effects with IC₅₀ values spanning a broad range (5.5 μM to >160 μM) depending on cell line and assay conditions . This binary functional difference is not a matter of potency gradation but a complete mechanistic divergence arising from the C-23 structural modification .

C-23 Hydroxyl & Growth
Class-level inference
Presapogenin CP4: No growth inhibition detected
Oleanolic acid: IC₅₀ 5.5–>160 µM across cell lines
Binary functional divergence; non-cytotoxic mechanism profiling fit
Structure-activity relationship context; data to verify per cell line
Oleanolic acid derivatives Structure-activity relationship Cytotoxicity profiling

Dual-Pathway Mitophagy and Apoptosis in NSCLC

In a 2025 Phytomedicine study, Presapogenin CP4 was identified as a first-in-class natural product that exacerbates mitophagy to induce apoptosis in non-small cell lung cancer cells. The compound significantly inhibited proliferation, migration, and invasion of A549 and H1299 cells, while inducing mitochondrial fragmentation, membrane depolarization, and oxidative stress. The study reported dual modulation of AMPK-mTOR and PINK1/Parkin pathways, with molecular docking confirming strong binding affinity to AMPK, PIK3R1, and PINK1 [1]. In vivo, Presapogenin CP4 suppressed tumor growth in an A549 xenograft model without evidence of systemic toxicity and promoted mitophagy-associated apoptosis in tumor tissues [1]. This mechanistic profile is distinct from the growth-inhibitory mechanisms of parent oleanolic acid, which operates primarily through p53-dependent apoptosis and ERK/JNK/AKT signaling [2].

Mitophagy & Apoptosis NSCLC
Reported
Dual-pathway mitophagy exacerbation (AMPK-mTOR, PINK1/Parkin); A549 xenograft tumor suppression, no reported systemic toxicity
Oleanolic acid: p53-dependent apoptosis; ERK/JNK/AKT pathway modulation
Supports NSCLC mitophagy-apoptosis pathway-response studies
2025 Phytomedicine study; model-response context
Non-small cell lung cancer Mitophagy Apoptosis AMPK-mTOR PINK1/Parkin

Solubility and Lipophilicity Profile

Presapogenin CP4 exhibits a quantitatively defined solubility profile: aqueous solubility of 7.3 × 10⁻⁴ g/L (0.73 mg/L) at 25°C, a calculated LogP of 3.012, and a topological polar surface area (TPSA) of 234.29 Ų . The compound is soluble in water, methanol, and ethanol, but insoluble in petroleum ether and chloroform [1]. This LogP value is lower than that reported for oleanolic acid (LogP ≈ 7.5–8.0), indicating comparatively greater polarity despite the lipophilic triterpenoid core [2]. The combination of extremely low aqueous solubility and moderate LogP necessitates specific formulation strategies — including co-solvent systems (e.g., DMSO stock solutions with aqueous dilution) or micellar/nanoparticle encapsulation — that differ meaningfully from the handling requirements of more lipophilic or more hydrophilic in-class compounds.

Solubility & Lipophilicity
Class-level inference
Water solubility: 7.3 × 10⁻⁴ g/L (25°C); LogP: 3.012; TPSA: 234.29 Ų
Formulation-relevant physicochemical benchmark
Predicted LogP; experimental solubility at 25°C
Solubility LogP Formulation development Preclinical optimization

Consistent HPLC Purity Specification

Presapogenin CP4 is supplied with a consistently verified HPLC purity specification of ≥98% across multiple independent commercial sources. At least five vendors — including MedChemExpress, TargetMol, PureOneBio, MeilunBio, and Biomart — provide HPLC-verified purity documentation with the ≥98% threshold [1]. This consistency in analytical quality reduces lot-to-lot variability and ensures reproducibility across independent laboratories, a critical consideration for procurement decisions. In contrast, the purity and characterization standards for less-common oleanolic acid derivatives and prosapogenins can vary substantially between suppliers, introducing analytical uncertainty and potential experimental artifacts. Additionally, Presapogenin CP4 benefits from well-documented storage conditions (-20°C for 3 years in powder form; 2-8°C for short-term storage), enabling reliable long-term stock management .

HPLC Purity Consistency
Supporting evidence
HPLC ≥98% verified across ≥5 independent commercial suppliers
Supports analytical reference standard reproducibility
Storage: -20°C powder, 3-year stability reported
Analytical reference standard HPLC purity Quality control Reproducibility

Negative Control: Caspase-3 and Growth Assays

Presapogenin CP4 demonstrates no detectable activity in standard caspase-3 activation and growth inhibition assays, positioning it as a valuable negative control or selectivity tool in experimental designs requiring structural analogs without confounding bioactivity. Multiple supplier datasheets and compound databases confirm that Presapogenin CP4 shows no growth inhibition in cytotoxicity assays , and no caspase-3 activation is reported under conditions where structurally related hederagenin demonstrates high caspase-3 activity exceeding that of staurosporine in HeLa cells [1]. This lack of basal apoptotic and growth-inhibitory activity is a direct consequence of the missing C-23 hydroxyl group, providing researchers with a functionally inert structural comparator for dissecting structure-activity relationships in triterpenoid saponin studies.

Caspase-3 Negative Control
Cross-study comparable
No caspase-3 or growth inhibition activity
Hederagenin: caspase-3 activity > staurosporine in HeLa cells
Negative control for C-23 hydroxyl SAR interpretation
Functional inertness attributed to absent C-23 OH
Negative control Caspase-3 Apoptosis assay Specificity control

Presapogenin CP4: Application Scenarios


Mitophagy-Mediated NSCLC Research

Based on the 2025 Phytomedicine study demonstrating dual-pathway mitophagy exacerbation and apoptosis induction via AMPK-mTOR and PINK1/Parkin signaling, Presapogenin CP4 is specifically indicated for preclinical research examining mitophagy as a therapeutic vulnerability in NSCLC [1]. The compound's first-in-class mechanism — distinct from conventional autophagy modulators — supports its use in mechanism-of-action studies, target validation experiments, and combination therapy screens. Procurement should be prioritized for laboratories focused on mitochondrial quality control pathways, mitophagy flux assays (GFP-LC3 puncta, tf-LC3, Mito-QC), and in vivo xenograft efficacy studies.

HPLC Analytical Reference Standard

With a consistently verified HPLC purity of ≥98% across multiple commercial sources and established storage stability (-20°C for 3 years in powder form), Presapogenin CP4 is well-suited for use as an analytical reference standard in HPLC method development, validation, and routine quality control of botanical extracts containing Presapogenin CP4 or related saponins . The compound's solubility profile (water, methanol, ethanol) and defined physicochemical parameters (LogP = 3.012, TPSA = 234.29 Ų) facilitate reproducible chromatographic method development .

C-23 Hydroxyl SAR Negative Control

Given the complete absence of growth inhibitory activity and caspase-3 activation, Presapogenin CP4 serves as an essential negative control compound in structure-activity relationship studies examining the functional contribution of the C-23 hydroxyl group in oleanolic acid derivatives [2]. Researchers investigating the SAR of triterpenoid saponins should procure Presapogenin CP4 alongside C-23-hydroxylated comparators (e.g., oleanolic acid, hederagenin) to isolate the biological effects specifically attributable to the C-23 hydroxyl moiety. This application is particularly relevant for laboratories engaged in medicinal chemistry optimization of the oleanolic acid scaffold.

Formulation Development for Low-Solubility Triterpenoids

The quantitatively defined low aqueous solubility (7.3 × 10⁻⁴ g/L at 25°C) and moderate lipophilicity (LogP = 3.012) of Presapogenin CP4 provide a well-characterized platform for developing and testing formulation strategies for lipophilic natural products . Procurement is recommended for laboratories evaluating co-solvent systems, cyclodextrin complexation, liposomal encapsulation, or nanoparticle delivery platforms for triterpenoid compounds, where the compound's reproducible physicochemical profile serves as a benchmark for formulation performance assessment.

Application
Selection Property
Validation Focus
NSCLC mitophagy pathway studies
Dual-pathway mitophagy-exacerbation profile
AMPK-mTOR / PINK1-Parkin pathway-response endpoints
HPLC analytical reference standard workflow
Consistent ≥98% HPLC purity specification
Chromatographic reproducibility and batch consistency
C-23 hydroxyl SAR negative-control studies
Absence of growth inhibition and caspase-3 activity
Structure-activity relationship interpretation
Low-solubility triterpenoid formulation studies
Defined aqueous solubility and LogP profile
Formulation strategy performance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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